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Compound Focus: Momelotinib

CAS No.: 1056634-68-4

Cat. No.: S001626

Pharmacokinetic Properties and Disposition

The table below summarizes the key absorption, distribution, metabolism, and excretion characteristics of

momelotinib.

Parameter Description / Value

| Bioavailability & Absorption | * High oral bioavailability (~97%) [1]. « Rapidly absorbed; median Tmax at
steady state is 2 hours [2] [1]. « Food intake (high-fat or low-fat) has no clinically significant effect on
exposure [1]. | | Distribution | « Mean apparent volume of distribution (Vss) is 984 L (CV% 118%),
suggesting extensive tissue distribution [1]. « Plasma protein binding is 91% [1]. | | Metabolism | °
Metabolized by multiple Cytochrome P450 (CYP) enzymes: CYP3A4 (36%), CYP2C8 (19%), CYP2C9
(17%), CYP2C19 (19%), and CYP1A2 (9%) [2] [3] [1]. * The morpholine ring is initially oxidized by
CYPs, then further metabolized by aldehyde oxidase (AO) to form the major active metabolite, M21 [3] [1]. |
| Excretion | « Following a single oral dose, 97% of the radioactive dose was recovered [3]. * Feces is the
primary route (69.3%); 12.6% as unchanged parent drug [3] [1]. * Urine is a secondary route (27.5%); 0.6%
as unchanged parent drug [3] [1]. « The metabolite M21 accounted for ~12% of the dose in feces and ~11%
in urine [3]. | | Half-life & Clearance | « Elimination half-life for momelotinib and its M21 metabolite is 4

to 8 hours [2] [1]. * Mean apparent clearance is 103 L/h (CV% 87%) [1]. |
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Metabolic Pathway and Key Interactions

The following diagram illustrates the primary metabolic pathway of momeleotinib and the enzymes involved,

which is critical for understanding its disposition and potential drug-drug interactions.
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Key Clinical Drug-Drug Interaction (DDI) Assessments
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Clinical DDI studies provide actionable guidance for co-administration. The major active metabolite M21

contributes significantly to overall pharmacological activity, with a metabolite-to-parent AUC ratio of 1.4

2.1 at steady state [2] [1].

Precipitant Drug

Object Drug

Interaction Finding

Clinical Recommendation

Ritonavir (strong Momelotinib * Minimal increase in No clinically relevant
CYP3A4 inhibitor) momelotinib exposure (AUC interaction; can be co-
114%) and M21 (AUC 124%) administered without dose
[3]. adjustment [3].
Rifampin (single- Momelotinib * Moderate increase in Monitor for adverse
dose; momelotinib exposure (AUC  reactions; consider
OATP1B1/1B3 157%) [3]. momelotinib dose
inhibitor) modification with
OATP1B1/B3 inhibitors [3].
Rifampin Momelotinib * Moderate decrease in Can be co-administered, but
(multiple-dose; momelotinib exposure (AUC  monitor for potential
strong CYP3A4 146% vs. single-dose reduction in momelotinib
inducer) rifampin). Net effect vs. efficacy [3].
momelotinib alone is a 15%
decrease in AUC [3].
Momelotinib Midazolam * No significant change in No dose adjustment needed
(sensitive midazolam exposure (AUC for co-administered CYP3A4
CYP3A4 116%) [3]. substrates [3].
substrate)

Momelotinib

Rosuvastatin
(BCRP
substrate)

* Significant increase in
rosuvastatin exposure
(Cmax 1220%, AUC 1170%)

[3].

Momelotinib is a BCRP
inhibitor. Consider dose
modification or alternative
drugs for BCRP substrates

[3].

Experimental Protocols from Key Studies
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For researchers, here are the methodologies from the pivotal clinical DDI study.

Clinical DDI Study Design

Reference: [3]

Objective: To evaluate momelotinib as a victim and perpetrator of DDIs in healthy volunteers.
Design: A phase I, single-center, fixed-sequence, open-label, multiple-dose study.

Cohorts & Treatments:

o Cohort 1 (Victim): Momelotinib co-administered with multiple-dose ritonavir (a strong
CYP3A4 inhibitor).
o Cohort 2 (Perpetrator): Momelotinib co-administered with a single dose of rosuvastatin (a
BCRP substrate).
o Cohort 3 (Victim): Momelotinib co-administered with single-dose rifampin (an OATP1B1/1B3
inhibitor) and multiple-dose rifampin (a strong CYP3A4 inducer).
o Cohort 4 (Perpetrator): Momelotinib co-administered with a single dose of midazolam (a
sensitive CYP3A4 substrate).
¢ PK Assessments: Blood samples were collected to determine the maximum plasma concentration
(Cmax), area under the concentration-time curve (AUC), time to reach Cmax (Tmax), and half-life
(t1/2). DDI was assessed based on changes in these parameters.

Human Mass Balance Study

¢ Reference: [3]

¢ Objective: To characterize the absorption, metabolism, and excretion of momelotinib.

¢ Design: A single-dose study in healthy subjects using a radiolabeled ([14C]) momelotinib.

¢ Procedures: After administration, total recovery of radioactivity was measured in blood, plasma,
urine, and feces over a specified period. Metabolite profiling was performed to identify the structures
of major metabolites and quantify their contribution to the overall disposition.
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1. Momelotinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Momelotinib: Mechanism of action, clinical, and translational ... [pmc.ncbi.nlm.nih.gov]
3. Clinical assessment of momelotinib drug—drug interactions ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Momelotinib disposition absorption distribution excretion].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b001626#momelotinib-disposition-absorption-distribution-

excretion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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